molecular formula C15H15NO5S B2896254 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide CAS No. 515126-03-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2896254
CAS No.: 515126-03-1
M. Wt: 321.35
InChI Key: BYEQTXCRDUUFOQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, a methyl group, and an oxochromene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base to form the dioxothiolan ring. This intermediate is then reacted with N-methyl-2-oxochromene-3-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and reduce waste. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfone derivatives, dihydro derivatives, and substituted oxochromene carboxamides. These products can have distinct physical and chemical properties, making them useful in various applications .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a dioxothiolan ring and an oxochromene carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(11-6-7-22(19,20)9-11)14(17)12-8-10-4-2-3-5-13(10)21-15(12)18/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEQTXCRDUUFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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